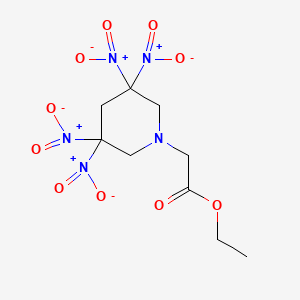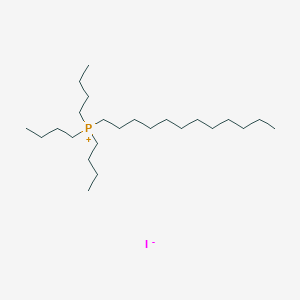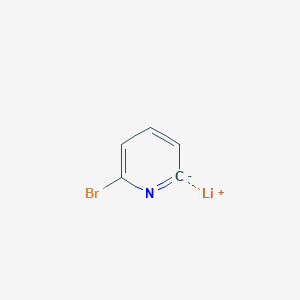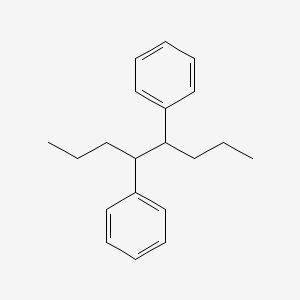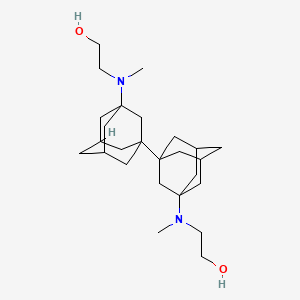
2,2'-(1,1'-Biadamantane-3,3'-diyl)bis(methylimino)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol is a complex organic compound characterized by its unique adamantane-based structure Adamantane is a highly symmetrical and rigid hydrocarbon, which imparts significant stability and unique properties to its derivatives
Méthodes De Préparation
The synthesis of 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the Wurtz-type coupling polymerization of 3,3’-dibromo-1,1’-biadamantane using sodium metal in xylene . The resulting polymer is then subjected to further reactions to introduce the methylimino and diethanol groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The adamantane core allows for substitution reactions, where functional groups can be introduced at the bridgehead carbons using reagents like halogens or organometallic compounds.
Applications De Recherche Scientifique
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol has several scientific research applications:
Biology: The compound’s rigid structure makes it a useful scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: Used in the production of high-performance materials, such as coatings and adhesives, due to its thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol involves its interaction with molecular targets through its rigid and bulky structure. This can lead to the inhibition of enzyme activity or modulation of receptor function by steric hindrance or specific binding interactions. The pathways involved may include signal transduction, metabolic regulation, or structural modification of target proteins.
Comparaison Avec Des Composés Similaires
Compared to other adamantane derivatives, 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol stands out due to its unique combination of methylimino and diethanol groups. Similar compounds include:
1,3-Diaminoadamantane: Known for its antiviral properties.
1,3-Adamantanediol: Used in the synthesis of high-performance polymers.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A ligand used in asymmetric catalysis.
This compound’s unique structure and properties make it a valuable addition to the family of adamantane derivatives, with diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
36520-93-1 |
|---|---|
Formule moléculaire |
C26H44N2O2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol |
InChI |
InChI=1S/C26H44N2O2/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30/h19-22,29-30H,3-18H2,1-2H3 |
Clé InChI |
HFBVTKIGNOOOLK-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


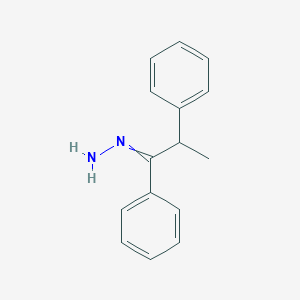
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)

